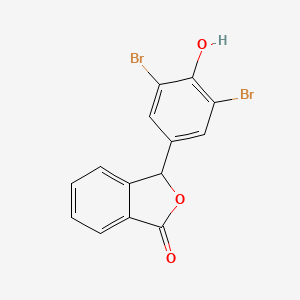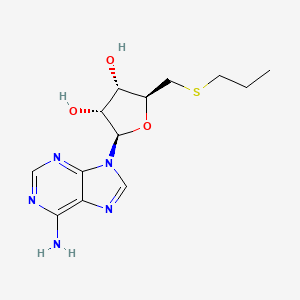
3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one is a complex organic compound with the molecular formula C20H10Br4O3 It is characterized by the presence of multiple bromine atoms and a hydroxyphenyl group attached to an isobenzofuranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one typically involves the bromination of a hydroxyphenyl isobenzofuranone precursor. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent. The process may require controlled temperatures and the presence of a catalyst to ensure selective bromination at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3,5-Dibromo-4-oxophenyl)isobenzofuran-1(3H)-one.
Reduction: Formation of this compound with reduced bromine atoms.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydroxy group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dibromo-4-methoxyphenyl)isobenzofuran-1(3H)-one: Similar structure but with a methoxy group instead of a hydroxy group.
3-(3,5-Dichloro-4-hydroxyphenyl)isobenzofuran-1(3H)-one: Similar structure but with chlorine atoms instead of bromine atoms.
3-(3,5-Dibromo-4-hydroxyphenyl)benzofuran: Similar structure but without the isobenzofuranone core.
Uniqueness
3-(3,5-Dibromo-4-hydroxyphenyl)isobenzofuran-1(3H)-one is unique due to the presence of multiple bromine atoms and a hydroxy group, which confer distinct chemical reactivity and potential biological activity. Its isobenzofuranone core also differentiates it from other similar compounds, providing unique structural and functional properties.
Properties
CAS No. |
6315-30-6 |
|---|---|
Molecular Formula |
C14H8Br2O3 |
Molecular Weight |
384.02 g/mol |
IUPAC Name |
3-(3,5-dibromo-4-hydroxyphenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H8Br2O3/c15-10-5-7(6-11(16)12(10)17)13-8-3-1-2-4-9(8)14(18)19-13/h1-6,13,17H |
InChI Key |
LLLCIRGUKCTSAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C3=CC(=C(C(=C3)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione](/img/structure/B12902810.png)
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)









![Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile](/img/structure/B12902874.png)


